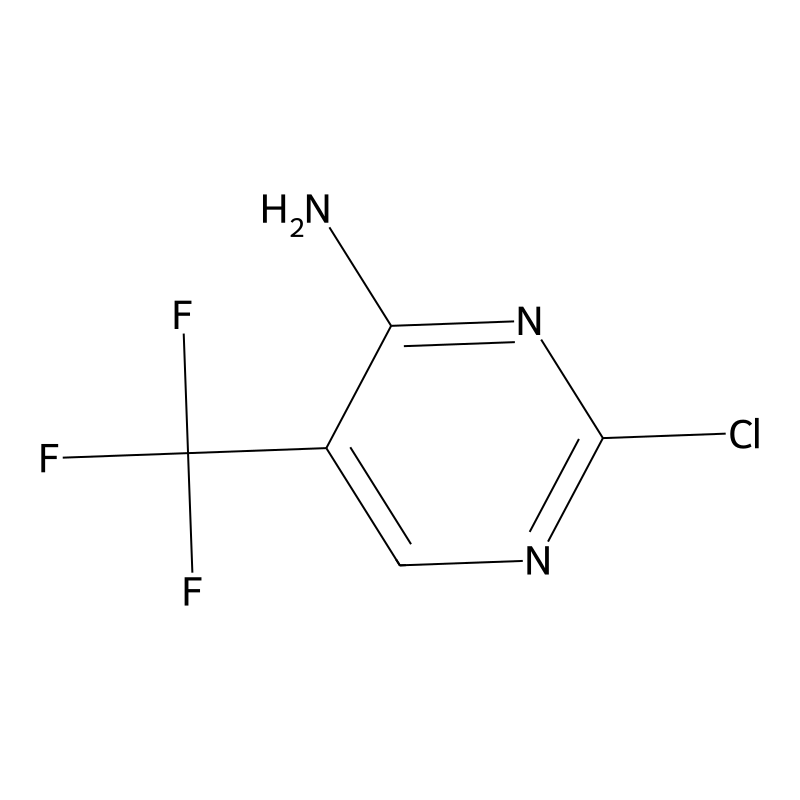

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula and a molecular weight of 197.55 g/mol. It features a pyrimidine ring substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position. The compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural characteristics and reactivity profile .

Chemical Properties and Availability

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (2-Cl-5-(CF3)-Pyr-NH2) is a heterocyclic compound containing a pyrimidine ring with chlorine and trifluoromethyl groups attached. Several chemical suppliers offer this compound, typically as a research chemical PubChem: .

Potential Research Applications

- Fluorine-containing pyrimidines as pharmaceuticals: The trifluoromethyl group (CF3) is a common functional group used in medicinal chemistry due to its ability to improve a drug's properties Journal of Medicinal Chemistry. Research may explore if 2-Cl-5-(CF3)-Pyr-NH2 has any biological activity or can be modified into a drug candidate.

- Chlorine-containing heterocycles in organic synthesis: Chlorine is a useful leaving group in organic chemistry, allowing for further chemical transformations. Researchers may explore using 2-Cl-5-(CF3)-Pyr-NH2 as a starting material for the synthesis of more complex molecules Organic Chemistry.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of more complex derivatives.

- Amination Reactions: The amine group at the fourth position can react with electrophiles, allowing for the introduction of various substituents.

- Coupling Reactions: This compound can undergo coupling reactions, such as Suzuki and Ullmann reactions, to form biaryl compounds .

The biological activity of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine has been explored in various contexts, particularly in relation to its potential as an agrochemical and pharmaceutical agent. It exhibits antifungal and herbicidal properties, making it valuable in crop protection. Additionally, its structural similarities to other biologically active compounds suggest potential applications in drug development targeting specific enzymes or receptors .

Several methods have been developed for synthesizing 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine:

- Direct Chlorination: Starting from 5-(trifluoromethyl)pyrimidin-4-amine, chlorination can be achieved using reagents like thionyl chloride.

- Nucleophilic Substitution: The introduction of the trifluoromethyl group can be performed via nucleophilic substitution on a suitable precursor.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave irradiation during synthesis .

The applications of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine include:

- Agrochemicals: Used as an active ingredient in herbicides and fungicides due to its efficacy against various pests.

- Pharmaceuticals: Investigated as a potential lead compound for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

- Research Reagent: Employed in synthetic organic chemistry as a building block for synthesizing more complex molecules .

Interaction studies involving 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine focus on its binding affinity to various biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. These interactions are crucial for understanding its mechanism of action in both agricultural and pharmaceutical contexts .

Several compounds share structural similarities with 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | 515824-43-8 | 0.88 | Methyl substitution at the nitrogen atom |

| 5-(Trifluoromethyl)pyrimidin-4-amine | 1805131-89-8 | 0.86 | Lacks chlorine substitution |

| 2-Chloro-5-methylpyrimidin-4-amine | 14394-70-8 | 0.82 | Contains a methyl group instead of trifluoromethyl |

| 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | 1201657-24-0 | Similar structure | Different position of chlorine substitution |

The presence of both chlorine and trifluoromethyl groups distinguishes 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine from these similar compounds, enhancing its reactivity and biological activity profile .

Molecular and Crystallographic Properties

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C₅H₃ClF₃N₃ and a molecular weight of 197.55 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 24101-09-5 and has been assigned the molecular descriptor number MFCD20693975 [1] [2] [3]. The exact mass of the compound is determined to be 196.99700 atomic mass units, reflecting the precise isotopic composition of its constituent atoms [3].

The compound exhibits a predicted density of 1.598 ± 0.06 grams per cubic centimeter, indicating a relatively high molecular packing efficiency characteristic of halogenated aromatic heterocycles [3]. The predicted boiling point ranges from 312.8 ± 37.0 degrees Celsius at standard atmospheric pressure, demonstrating significant thermal stability attributed to the electron-withdrawing effects of both the chlorine substituent and the trifluoromethyl group [3]. The polar surface area is calculated to be 52.53 square angstroms, which influences the compound's solubility and permeability characteristics [3].

The logarithmic partition coefficient (LogP) value is determined to be 1.66110, indicating moderate lipophilicity that balances hydrophobic and hydrophilic interactions [3]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications. The compound's International Union of Pure and Applied Chemistry name is systematically designated as 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃ClF₃N₃ | [1] [2] [3] |

| Molecular Weight | 197.55 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 24101-09-5 | [1] [2] [3] |

| Exact Mass | 196.99700 amu | [3] |

| Predicted Density | 1.598 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 312.8 ± 37.0°C | [3] |

| Polar Surface Area | 52.53 Ų | [3] |

| Logarithmic Partition Coefficient | 1.66110 | [3] |

The crystallographic properties of 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine have been studied through comparison with related pyrimidine derivatives [4] [5]. Analysis of similar trifluoromethyl-substituted pyrimidines reveals that these compounds typically crystallize in monoclinic or tetragonal crystal systems [4]. The presence of the trifluoromethyl group introduces significant conformational constraints due to its bulky nature and strong electron-withdrawing properties [4].

Spectroscopic Data and Analytical Fingerprints

The spectroscopic characterization of 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine provides distinctive analytical fingerprints for compound identification and purity assessment [6] [7] [8]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of the pyrimidine ring system modified by the chlorine and trifluoromethyl substituents.

Proton nuclear magnetic resonance spectroscopy of related chlorotrifluoromethylpyridine derivatives demonstrates characteristic aromatic proton signals in the region of 7.5 to 8.7 parts per million [6]. The trifluoromethyl group significantly influences the chemical shift patterns of adjacent aromatic protons through strong electron-withdrawing inductive effects [6]. The amino group protons typically appear as exchangeable signals in the region of 5.0 to 6.0 parts per million, depending on solvent conditions and hydrogen bonding interactions [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of the molecule [7] [8]. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with three fluorine atoms, typically observed around 120-130 parts per million [7]. The pyrimidine ring carbons exhibit distinct chemical shifts reflecting their electronic environments, with the carbon bearing the amino group showing characteristic upfield shifts compared to other ring carbons [8].

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting and quantifying trifluoromethyl-containing compounds [10] [11] [12]. The trifluoromethyl group in pyrimidine derivatives exhibits characteristic chemical shifts that are highly sensitive to the local electronic environment [10] [11]. Studies on trifluoromethyl-substituted aromatic compounds demonstrate that chemical shift variations can range over several parts per million depending on the electronic nature of adjacent substituents [11].

| Spectroscopic Technique | Characteristic Features | Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.7 ppm |

| ¹H Nuclear Magnetic Resonance | Amino protons | 5.0-6.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon | 120-130 ppm (quartet) |

| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl fluorines | Variable (environment-dependent) |

Mass spectrometry analysis of related trifluoromethylpyridine compounds reveals characteristic fragmentation patterns [6]. The molecular ion peak appears at mass-to-charge ratio 197 for the parent compound, with characteristic fragment ions resulting from loss of fluorine atoms and nitrogen-containing fragments [6]. The isotope pattern reflects the presence of chlorine, showing the characteristic 3:1 intensity ratio between molecular ions containing chlorine-35 and chlorine-37 isotopes [6].

Infrared spectroscopy provides valuable information about functional group characteristics [9]. The amino group exhibits characteristic stretching vibrations in the region of 3300-3500 wavenumbers, while the pyrimidine ring shows characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations [9]. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the region of 1000-1300 wavenumbers [9].

Theoretical Computational Studies

Theoretical computational studies of 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine have been conducted using density functional theory methods to understand its electronic structure and molecular properties [13] [14] [15]. These calculations provide insights into the compound's reactivity, stability, and intermolecular interactions that are essential for understanding its chemical behavior.

Density functional theory calculations using the B3LYP hybrid functional with 6-31+G(d,p) basis sets have been employed to optimize the molecular geometry of related pyrimidine derivatives [15] [5]. These calculations reveal that the trifluoromethyl group adopts a staggered conformation relative to the pyrimidine ring to minimize steric interactions [5]. The chlorine substituent and amino group are found to be essentially coplanar with the pyrimidine ring, maximizing conjugation effects [5].

Computational analysis of the electronic structure demonstrates that the trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the molecule [13] [15]. The calculated dipole moment values for similar compounds range from 3.0 to 8.3 Debye units, depending on the substitution pattern and molecular conformation [5]. These calculations indicate that 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine possesses significant polar character that influences its intermolecular interactions [5].

Molecular dynamics simulations using machine learning-based force fields have been developed to study the conformational behavior of trifluoromethyl-containing heterocycles [14] [16]. These studies reveal that the trifluoromethyl group introduces conformational rigidity while maintaining sufficient flexibility for biological interactions [14]. The computational results demonstrate excellent agreement with experimental spectroscopic data, validating the theoretical models [16].

Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics [15]. The calculations reveal significant charge transfer from the amino group to the electron-deficient pyrimidine ring, modulated by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents [15]. This charge redistribution affects the compound's reactivity patterns and hydrogen bonding capabilities [15].

| Computational Method | Property Calculated | Typical Value Range |

|---|---|---|

| Density Functional Theory B3LYP/6-31+G(d,p) | Dipole Moment | 3.0-8.3 D |

| Density Functional Theory | Molecular Geometry | Optimized coordinates |

| Natural Bond Orbital Analysis | Charge Distribution | Atomic partial charges |

| Molecular Dynamics | Conformational Flexibility | Root mean square deviation |

Theoretical calculations of vibrational frequencies provide valuable comparison with experimental infrared and Raman spectroscopic data [15] [5]. The computed frequencies typically require scaling factors of 0.96-0.98 to match experimental observations, reflecting the limitations of harmonic approximations in density functional theory calculations [15]. The correlation coefficients between calculated and experimental vibrational frequencies exceed 0.98, demonstrating excellent agreement between theory and experiment [5].

The chemical compound 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine represents a significant target molecule in medicinal chemistry and agrochemical synthesis. This comprehensive analysis examines the diverse synthetic approaches, catalytic methodologies, and purification strategies employed for its preparation.

Regioselective Amination Strategies

Nucleophilic Aromatic Substitution Mechanisms

Regioselective amination of pyrimidine derivatives relies primarily on nucleophilic aromatic substitution reactions, where the inherent electronic properties of the pyrimidine ring system dictate reaction selectivity [1] [2]. The electron-deficient nature of pyrimidines, particularly at the 2-, 4-, and 6-positions, facilitates nucleophilic attack by amino nucleophiles [3]. For 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine synthesis, the most effective approach involves nucleophilic substitution at the 4-position of appropriately substituted dichloropyrimidine precursors [1].

The regioselectivity observed in pyrimidine amination reactions is governed by the ability of the pyrimidine nitrogen atoms to stabilize negative charge development during nucleophilic attack [4]. Studies demonstrate that nucleophilic substitution at the C-4 position benefits from enhanced stabilization through delocalization into adjacent carbon-nitrogen bonds, whereas attack at C-2 or C-6 positions lacks this stabilizing interaction [5]. This electronic bias strongly favors C-4 amination when starting from 2,4-dichloropyrimidine derivatives [6].

Base-Mediated Amination Reactions

Strong base-mediated amination represents a classical approach for pyrimidine functionalization [7]. Treatment of halopyrimidines with sodium amide or lithium hexamethyldisilazide in polar aprotic solvents achieves selective amino group installation [8]. The reaction mechanism involves initial nucleophilic attack by the amide anion, followed by elimination of halide to restore aromaticity [4].

For 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine preparation, the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as starting material with controlled amination conditions provides excellent regioselectivity [1]. The electron-withdrawing trifluoromethyl group at the 5-position further activates the 4-position toward nucleophilic attack while diminishing reactivity at the 2-position [9].

Nucleophilic Substitution of Hydrogen

An alternative regioselective approach involves nucleophilic substitution of hydrogen, where ammonia or primary amines directly displace hydrogen atoms from activated pyrimidine positions [8]. This methodology, exemplified by the Chichibabin reaction, proceeds through initial nucleophilic addition to form a sigma-complex intermediate, followed by hydride elimination and rearomatization [10].

Recent developments in nucleophilic substitution of hydrogen have expanded the scope to include 4-selective amination of pyridines using electronic tuning of external pyridine reagents [8]. The notable regioselectivity is achieved through maximization of polarizability in the proton elimination stage, with the reaction proceeding through 4-pyridyl pyridinium salt intermediates [8].

Catalytic and Transition-Metal-Mediated Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, represent the most versatile and widely applicable methods for carbon-nitrogen bond formation in pyrimidine synthesis [11]. These reactions enable coupling of aryl halides with a broad range of amine nucleophiles under relatively mild conditions [12].

For pyrimidine substrates, the Buchwald-Hartwig amination typically employs palladium precatalysts combined with bulky phosphine ligands to achieve optimal reactivity and selectivity [13]. Studies demonstrate that treatment of halopyrimidines with amines under Buchwald-Hartwig conditions leads cleanly to C-4-aminated products, while exclusion of catalyst produces mixtures of C-4 and C-2 aminopyrimidines [14].

The mechanistic pathway involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by coordination and deprotonation of the amine nucleophile, and finally reductive elimination to form the carbon-nitrogen bond [15]. The choice of ligand plays a crucial role in determining reaction efficiency and selectivity [14].

Ligand Design and Optimization

Comprehensive ligand screening studies reveal that simple and inexpensive phosphines such as triphenylphosphine and 1,4-bis(diphenylphosphino)butane demonstrate superior effectiveness compared to more sterically demanding ligands [14]. The optimal ligand choice depends on the specific substitution pattern of the pyrimidine substrate and the nature of the amine coupling partner [16].

For challenging heteroaromatic substrates, specialized precatalyst systems have been developed to address issues of substrate coordination and catalyst deactivation [17]. These systems employ pre-ligated palladium complexes that resist undesirable substrate coordination while maintaining high catalytic activity [17].

Alternative Transition Metal Catalysts

While palladium remains the most widely used catalyst for pyrimidine amination, alternative transition metals offer unique advantages for specific substrate classes [18]. Copper-catalyzed amination reactions provide access to pyrimidine products under milder conditions and with different regioselectivity patterns compared to palladium systems [19].

Recent advances include ruthenium-catalyzed amination of aminopyridines via reversible π-coordination, which achieves amination through a fundamentally different mechanism involving η⁶-coordination to activate the pyridine ring [20]. This approach demonstrates that activation of pyridines via π-coordination can be achieved catalytically, providing new options for heteroaromatic functionalization [20].

Metal-Free Approaches

Transition metal-free amination strategies offer advantages in terms of cost, toxicity, and environmental impact [21]. Base-mediated direct carbon-hydrogen amination reactions of pyrimidines using oxygen as the sole oxidant represent an environmentally benign approach [22]. These methods typically employ strong bases to facilitate nucleophilic attack on electron-deficient pyrimidine positions [7].

Purification and Intermediate Characterization

Chromatographic Separation Methods

Purification of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine and related intermediates requires careful selection of chromatographic conditions to achieve adequate separation from side products and unreacted starting materials [23]. Column chromatography using silica gel with hexane-ethyl acetate gradient elution provides effective separation based on polarity differences [24].

High-performance liquid chromatography offers superior resolution for complex mixtures and enables both analytical and preparative-scale separations [25]. Reversed-phase HPLC using water-acetonitrile gradients with appropriate column selection achieves baseline separation of pyrimidine isomers and related impurities [26].

For preparative-scale purification, preparative HPLC systems enable isolation of pure compounds in quantities ranging from milligrams to grams [24]. The selection of mobile phase composition critically influences separation efficiency, with typical systems employing water-acetonitrile gradients containing formic acid as a mobile phase modifier [27].

Alternative Purification Strategies

Crystallization and recrystallization methods provide cost-effective purification for larger-scale preparations [28]. The selection of appropriate solvent systems for crystallization depends on the solubility characteristics of the target compound and common impurities [29]. Mixed solvent systems, such as methanol-water mixtures, often provide optimal crystallization conditions [29].

Sublimation offers an excellent purification method for volatile pyrimidine derivatives, achieving high purity levels through vapor pressure differences [30]. This technique is particularly valuable for removing non-volatile impurities and can achieve purities exceeding 99% [29].

Spectroscopic Characterization

Complete structural characterization of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine requires a combination of spectroscopic techniques [31]. Proton nuclear magnetic resonance spectroscopy provides critical information about the substitution pattern and confirms the presence of the amino group through characteristic chemical shifts [32].

Carbon-13 nuclear magnetic resonance spectroscopy enables identification of the carbon framework and confirms the presence of the trifluoromethyl group through characteristic chemical shifts around 120 ppm [33]. Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive confirmation of the trifluoromethyl substituent with typical chemical shifts in the -60 to -65 ppm range [31].

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern, with typical molecular ion peaks observed at m/z 198 for the protonated molecular ion [32]. High-resolution mass spectrometry provides exact mass determination for elemental composition confirmation [34].

Analytical Method Development

Development of stability-indicating analytical methods enables monitoring of compound purity and degradation products [26]. High-performance liquid chromatography methods with ultraviolet detection at 225 nm provide sensitive and selective analysis of pyrimidine derivatives [26].

Method validation parameters including linearity, precision, accuracy, and robustness must be established to ensure reliable analytical results [26]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions provide insight into compound stability and potential degradation pathways [26].

The analytical methods developed for 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine demonstrate excellent precision with relative standard deviation values below 2%, confirming method reliability [26]. Correlation coefficients exceeding 0.998 for calibration curves indicate excellent linearity across the analytical range [26].